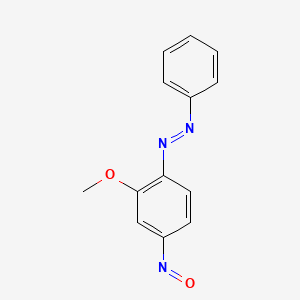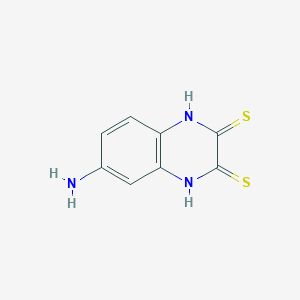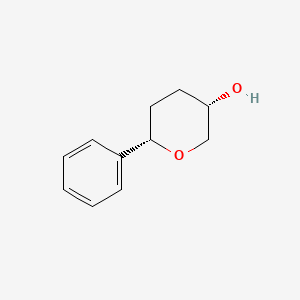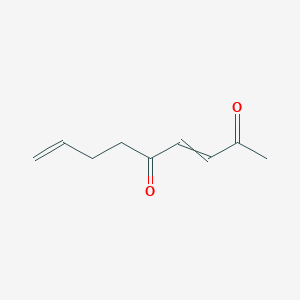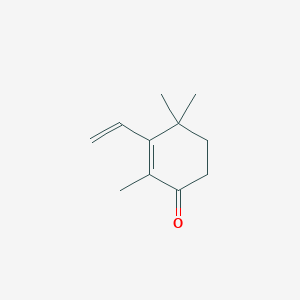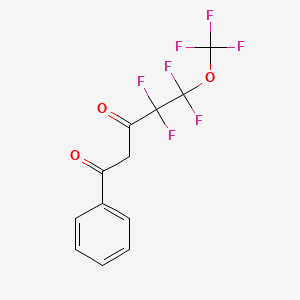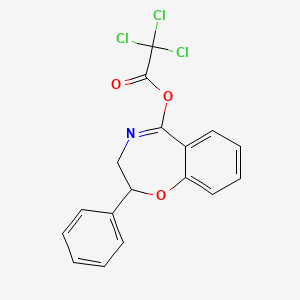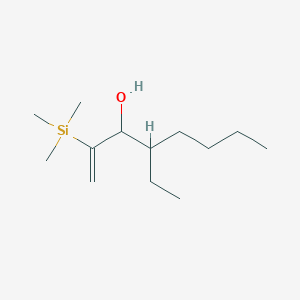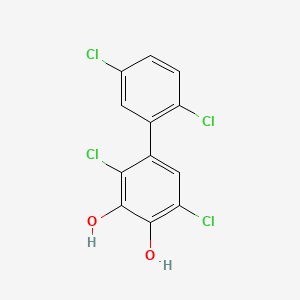
(1,1'-Biphenyl)-3,4-diol, 2,2',5,5'-tetrachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- is a chemical compound with the molecular formula C12H6Cl4O2. It is a derivative of biphenyl, where the biphenyl core is substituted with four chlorine atoms and two hydroxyl groups. This compound is known for its stability and resistance to environmental degradation, making it a persistent organic pollutant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- typically involves the chlorination of biphenyl followed by hydroxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation step can be achieved using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and hydroxylation. Safety measures are crucial due to the toxic nature of the reagents and the compound itself.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chlorine atoms can be reduced to form less chlorinated biphenyls.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like zinc dust or sodium borohydride.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Formation of tetrachloroquinones.
Reduction: Formation of dichlorobiphenyls or monochlorobiphenyls.
Substitution: Formation of alkylated or arylated biphenyls.
Applications De Recherche Scientifique
(1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of chlorination and hydroxylation on biphenyl derivatives.
Biology: Investigated for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its interactions with biological molecules.
Industry: Used in the production of certain polymers and as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of (1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- involves its interaction with cellular components. It can bind to and disrupt the function of various enzymes and receptors, particularly those involved in the endocrine system. The compound can also generate reactive oxygen species, leading to oxidative stress and cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl: Similar structure but lacks hydroxyl groups.
2,3’,4’,5-Tetrachlorobiphenyl: Different chlorination pattern.
2,2’,5,5’-Tetrachloro-4,4’-bis(methylsulfonyl)biphenyl: Contains additional methylsulfonyl groups.
Uniqueness
(1,1’-Biphenyl)-3,4-diol, 2,2’,5,5’-tetrachloro- is unique due to the presence of both chlorine atoms and hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its persistence in the environment make it a compound of significant interest in both scientific research and industrial applications.
Propriétés
Numéro CAS |
86694-95-3 |
|---|---|
Formule moléculaire |
C12H6Cl4O2 |
Poids moléculaire |
324.0 g/mol |
Nom IUPAC |
3,6-dichloro-4-(2,5-dichlorophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H6Cl4O2/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4,17-18H |
Clé InChI |
ATRHCFTUBJJBBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


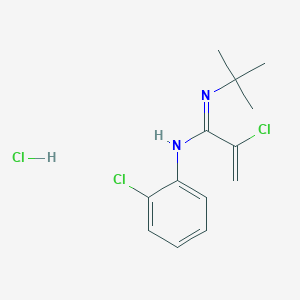
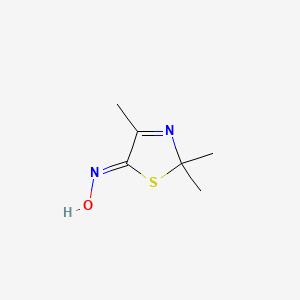
![8-Methyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14416036.png)
